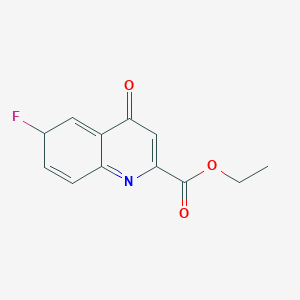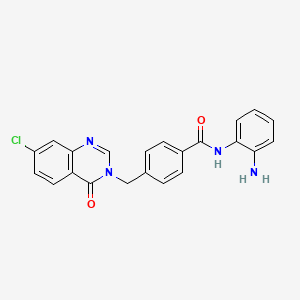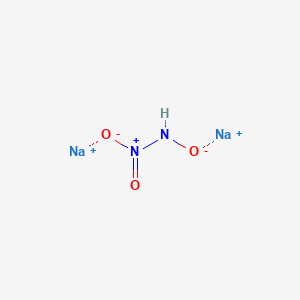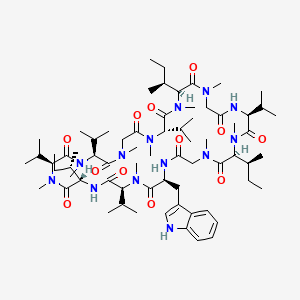
Omphalotin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omphalotin A is a cyclic peptide with potent nematicidal activity, isolated from the mushroom Omphalotus oleariusThis compound is particularly notable for its strong and selective toxicity against plant pathogenic nematodes, making it a promising candidate for agricultural and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Omphalotin A is produced through a biosynthetic pathway involving the precursor protein OphMA and the protease prolyloligopeptidase OphP. The precursor protein undergoes post-translational modifications, including multiple backbone N-methylations and macrocyclization. These modifications enhance the peptide’s stability, membrane permeability, and target selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through heterologous expression in the yeast Pichia pastoris. The genes encoding the precursor protein and the protease are co-expressed in the yeast, leading to the production of the peptide. This method allows for the scalable production of this compound and its variants .
Chemical Reactions Analysis
Types of Reactions: Omphalotin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the peptide structure.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under mild conditions to preserve the integrity of the peptide structure .
Major Products: The major products formed from these reactions include modified versions of this compound with altered biological activities. These modifications can enhance or reduce the peptide’s nematicidal activity, depending on the nature of the chemical changes .
Scientific Research Applications
Omphalotin A has a wide range of scientific research applications:
Chemistry: this compound serves as a model compound for studying the effects of backbone N-methylation and macrocyclization on peptide stability and activity. .
Biology: The compound’s strong nematicidal activity makes it a valuable tool for studying nematode biology and developing new biocontrol strategies for plant pathogenic nematodes
Industry: The scalable production of this compound in yeast opens up possibilities for its use in agricultural and pharmaceutical industries as a biopesticide and a lead compound for drug development
Mechanism of Action
Omphalotin A exerts its effects through a mechanism involving the disruption of nematode cellular processes. The peptide targets specific molecular pathways within the nematode, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s strong nematicidal activity suggests a highly specific mode of action .
Comparison with Similar Compounds
Lentinulin A: Another backbone N-methylated peptide macrocycle with similar structural features but different biological activity.
Dendrothelin A: A variant of Omphalotin A with distinct nematicidal properties.
Cyclosporin A: A well-known immunosuppressant with structural similarities to this compound, including backbone N-methylation and macrocyclization
This compound’s uniqueness lies in its strong and selective nematicidal activity, which sets it apart from other similar compounds.
Properties
Molecular Formula |
C69H115N13O12 |
|---|---|
Molecular Weight |
1318.7 g/mol |
IUPAC Name |
(3S,6S,9S,12S,15S,21S,24S,30S,33S)-9,21,30-tris[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-1,4,7,13,19,22,28,31,34-nonamethyl-3,6,12,24,33-penta(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31,34-dodecazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |
InChI |
InChI=1S/C69H115N13O12/c1-26-43(14)54-64(89)79(22)58(42(12)13)69(94)80(23)56(40(8)9)65(90)76(19)37-52(85)77(20)57(41(10)11)68(93)82(25)60(45(16)28-3)67(92)75(18)36-51(84)72-53(38(4)5)63(88)81(24)59(44(15)27-2)66(91)74(17)35-50(83)71-49(33-46-34-70-48-32-30-29-31-47(46)48)62(87)78(21)55(39(6)7)61(86)73-54/h29-32,34,38-45,49,53-60,70H,26-28,33,35-37H2,1-25H3,(H,71,83)(H,72,84)(H,73,86)/t43-,44-,45-,49-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |
InChI Key |
RPRXGEAIZUOLRT-SNXGSGAFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N(CC(=O)N([C@H](C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C(C)C)C)CC2=CNC3=CC=CC=C32)C)[C@@H](C)CC)C)C(C)C)C)[C@@H](C)CC)C)C(C)C)C)C)C(C)C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)N(CC(=O)N(C(C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N(C(C(=O)N1)C(C)C)C)CC2=CNC3=CC=CC=C32)C)C(C)CC)C)C(C)C)C)C(C)CC)C)C(C)C)C)C)C(C)C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester](/img/structure/B12362946.png)
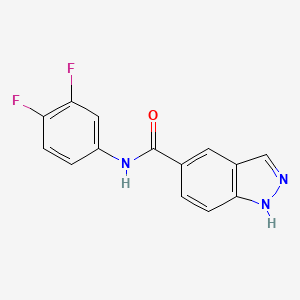
![(2R)-2-amino-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide](/img/structure/B12362954.png)
![Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12362962.png)

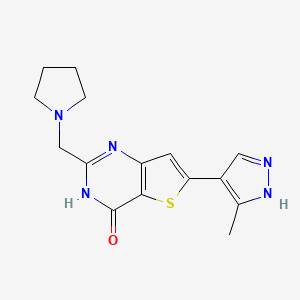

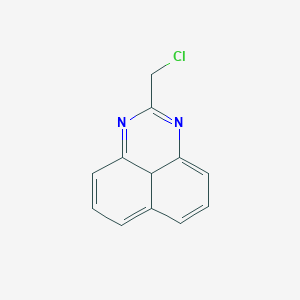
![[(2S,3S)-5-[1,1-dideuterio-2-[methyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12362999.png)
